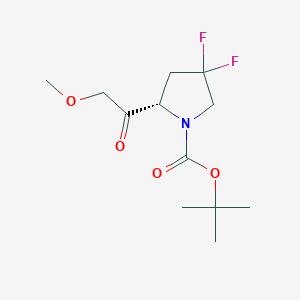

Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate

Beschreibung

Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by the presence of a tert-butyl ester group, a difluoromethyl group, and a methoxyacetyl group attached to a pyrrolidine ring

Eigenschaften

IUPAC Name |

tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-7-12(13,14)5-8(15)9(16)6-18-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJNESQYVWRTRP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)COC)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)COC)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the tert-butyl ester group, the difluoromethyl group, and the methoxyacetyl group onto the pyrrolidine ring. Common reagents used in these reactions include tert-butyl chloroformate, difluoromethylating agents, and methoxyacetyl chloride. The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and reduced waste generation. The use of flow microreactors also allows for the direct introduction of functional groups into the compound, making the process more sustainable and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetyl group can be replaced by other functional groups.

Common Reagents and Conditions

The reactions involving tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxyacetyl group can modulate its pharmacokinetic properties. The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares the tert-butyl ester group but has different functional groups and a different core structure.

tert-Butyl substituted hetero-donor TADF compounds: These compounds also contain tert-butyl groups and are used in the development of organic light-emitting diodes (OLEDs).

Uniqueness

Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group enhances its reactivity and binding affinity, while the methoxyacetyl group provides additional versatility in chemical transformations. The tert-butyl ester group contributes to the compound’s stability and steric properties, making it a valuable tool in various research applications.

Biologische Aktivität

Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article summarizes the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate has the following chemical structure and properties:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately g/mol

- Structure : The compound features a pyrrolidine ring with difluoromethyl and methoxyacetyl substituents, which are critical for its biological activity.

Biological Activity Overview

The biological activity of Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate can be categorized into several key areas:

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For example, it may inhibit acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment.

-

Anti-inflammatory Effects :

- In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.

-

Neuroprotective Properties :

- Research indicates that Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides.

The proposed mechanism of action for Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate includes:

- Binding Affinity : The compound exhibits high binding affinity to target proteins, which is crucial for its inhibitory effects on enzymes like AChE.

- Modulation of Signaling Pathways : It may modulate signaling pathways related to inflammation and cell survival, contributing to its neuroprotective effects.

Table 1: Summary of Key Research Findings

| Study | Findings | |

|---|---|---|

| Study A | Inhibition of AChE with IC50 = 15 nM | Potential use in Alzheimer's therapy |

| Study B | Reduced TNF-alpha levels in cell cultures | Anti-inflammatory properties confirmed |

| Study C | Improved neuronal survival in presence of Aβ | Neuroprotective effects observed |

Case Study 1: Alzheimer’s Disease Model

In a study involving a mouse model of Alzheimer's disease, Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate was administered to evaluate its cognitive effects. The results indicated significant improvements in memory retention compared to control groups, correlating with reduced amyloid plaque formation.

Case Study 2: Inflammatory Response

Another study assessed the compound's effect on astrocytes exposed to inflammatory stimuli. The treatment led to a marked decrease in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What is an optimized synthetic route for Tert-butyl (2S)-4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves mixed anhydride intermediates and protection/deprotection strategies. For example, coupling reactions using DIPEA (diisopropylethylamine) and isobutyl chloroformate in dichloromethane (DCM) can form mixed anhydrides, which are then reacted with nucleophiles like 2-amino-2-methylpropanol. Adjusting stoichiometric ratios (e.g., DIPEA:carboxylic acid = 2:1) and reaction times (2–24 hours) can enhance yields. Purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) is critical . Hydrogenation steps with Pd/C catalysts may further refine intermediates .

Q. Which spectroscopic techniques are essential for structural confirmation, and how should conflicting data be addressed?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm backbone structure and substituent integration (e.g., methoxyacetyl and difluoro groups).

- HRMS : Validates molecular weight and functional group presence.

- IR : Identifies carbonyl (C=O) and C-F stretches.

Conflicting peaks in NMR may arise from impurities or dynamic processes (e.g., rotamers). Use deuterated solvents, variable-temperature NMR, or comparative analysis with synthetic intermediates to resolve ambiguities .

Q. How can purification challenges be mitigated during synthesis?

- Methodological Answer : Employ gradient elution in flash chromatography (silica gel, ethyl acetate/hexane) to separate polar byproducts. Acidic/basic washes (0.1 M HCl, saturated NaHCO) remove unreacted reagents. For crystalline intermediates, recrystallization in ethanol or DCM/hexane mixtures improves purity .

Q. What role do protecting groups (e.g., tert-butyl) play in the synthesis?

- Methodological Answer : The tert-butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen during functionalization. It is stable under basic conditions but cleaved with trifluoroacetic acid (TFA) in later stages. This prevents unwanted side reactions at the amine site .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly for the (2S) configuration?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) ensure stereochemical control. For example, using (2S)-configured starting materials or chiral catalysts during key steps (e.g., cyclization). Diastereomeric resolution via chiral HPLC or crystallization (e.g., using tartaric acid derivatives) confirms enantiopurity .

Q. What strategies resolve contradictions in spectral data caused by dynamic processes or impurities?

- Methodological Answer : For dynamic NMR effects (e.g., hindered rotation), use variable-temperature studies or 2D NMR (COSY, NOESY) to assign signals. HRMS and IR cross-validate molecular composition. If impurities persist, repropagate intermediates with stricter purification (e.g., preparative HPLC) .

Q. How are diastereomers separated and characterized for structurally similar analogs?

- Methodological Answer : In analogs like tert-butyl (2S,4R)-4-hydroxy-2-(2-(4-octylphenyl)acetyl)pyrrolidine-1-carboxylate, diastereomers are separated using silica gel chromatography with optimized solvent gradients (e.g., ethyl acetate/hexane). HRMS and H NMR (e.g., coupling constants, NOE effects) confirm stereochemistry .

Q. What computational tools predict the reactivity of fluorinated intermediates in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic effects of the 4,4-difluoro group on pyrrolidine ring strain and nucleophilic reactivity. Software like Gaussian or ORCA simulates transition states for key steps (e.g., acylations). Experimental validation via kinetic studies (e.g., monitoring by LC-MS) refines predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.